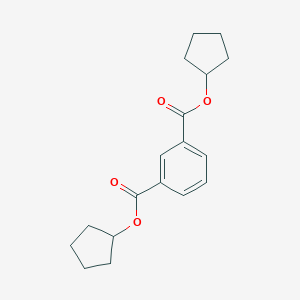
dicyclopentyl benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dicyclopentyl benzene-1,3-dicarboxylate is an organic compound with the molecular formula C18H22O4. It is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Isophthalic acid and dicyclopentanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .
Comparación Con Compuestos Similares
dicyclopentyl benzene-1,3-dicarboxylate can be compared with other esters of isophthalic acid, such as:
Dimethyl isophthalate: Used in the production of polyesters.
Diethyl isophthalate: Commonly used as a plasticizer.
Dibutyl isophthalate: Utilized in the manufacture of flexible plastics.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and ability to enhance the mechanical properties of materials .
Propiedades
Número CAS |
18699-41-7 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
Clave InChI |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Key on ui other cas no. |
18699-41-7 |
Sinónimos |
Isophthalic acid dicyclopentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















